N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide is a complex organic compound that features a bithiophene core, which is a common motif in organic electronics due to its excellent electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of 2-bromo-5-chlorobenzamide with a bithiophene derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can help maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution: The bromo and chloro substituents on the benzamide ring can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bithiophene core can facilitate electron transfer processes, while the benzamide moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with similar electronic properties but lacking the additional functional groups that confer specific reactivity and biological activity.
5-Bromo-2-chlorobenzamide: Shares the benzamide core but lacks the bithiophene moiety, resulting in different electronic and biological properties.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide is unique due to its combination of a bithiophene core and a benzamide moiety, which provides a balance of electronic properties and potential biological activity. This makes it a versatile compound for various applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO2S2/c18-10-3-4-12(19)11(8-10)17(22)20-9-13(21)14-5-6-16(24-14)15-2-1-7-23-15/h1-8,13,21H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYUGGWMDLAUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=C(C=CC(=C3)Br)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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